molecular formula C11H13N3O B13320284 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile

2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile

Cat. No.: B13320284
M. Wt: 203.24 g/mol
InChI Key: RWYAIDDPDAVVPR-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of nicotinonitrile with a hydroxymethyl-substituted pyrrolidine. One common method includes the nucleophilic substitution reaction where the hydroxymethyl group is introduced to the pyrrolidine ring, followed by the coupling with nicotinonitrile under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The hydroxymethyl group and the nitrile moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The pyrrolidine ring provides structural rigidity and enhances binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)pyrrolidine
  • Nicotinonitrile
  • Pyrrolidin-2-one

Uniqueness

2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile is unique due to the combination of the hydroxymethyl-substituted pyrrolidine ring and the nicotinonitrile moiety. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3O/c12-7-9-3-1-5-13-11(9)14-6-2-4-10(14)8-15/h1,3,5,10,15H,2,4,6,8H2

InChI Key

RWYAIDDPDAVVPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=C(C=CC=N2)C#N)CO

Origin of Product

United States

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